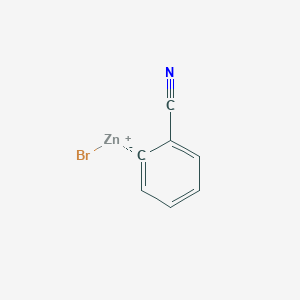
p-Me-β-CPT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reference standard
科学的研究の応用
Antimicrobial Activity
Ceftaroline (CPT) is effective against heteroresistant Methicillin-Resistant Staphylococcus aureus (MRSA) strains. Despite resistance mechanisms and intermediate levels of resistance, CPT remains a viable therapeutic option for treating heteroresistant MRSA infections (Fernandez et al., 2014).
Enhanced Tumor Accumulation
Camptothecin-20-O-glycinate conjugated with polyethylene glycol (PEG-β-CPT) shows promising results in tumor accumulation. This conjugation improves circulatory retention, antitumor activity, and biodistribution, especially for solid tumors (Conover et al., 1998).
Metabolic Signaling in Diabetes
In the context of diabetes, β-cell function is crucial. Studies have compared mixed-meal tolerance tests and glucagon stimulation tests to assess β-cell function, with implications for therapeutic trials in Type 1 diabetes (Greenbaum et al., 2008).
Cardiovascular Applications
β-blockers, including nadolol and β1-selective β-blockers, play a significant role in managing catecholaminergic polymorphic ventricular tachycardia, demonstrating varying effectiveness in preventing arrhythmic events (Leren et al., 2016).
Biochemical Studies
Understanding the structure and lipophilicity of β-blockers, including CPT-I, is critical for insight into their pharmacokinetics and pharmacodynamics. Studies have focused on the partitioning behavior and intermolecular interactions of these compounds (Caron et al., 1999).
Stem Cell Research
Research involving human pluripotent stem cells to generate pancreatic β-cells offers potential for diabetes treatment. This includes the development of culture conditions for long-term self-renewal of pancreatic progenitors, which can differentiate into insulin-producing β-cells (Trott et al., 2017).
Biomedical Engineering
β-Titanium alloys, processed using powder bed fusion, a type of additive manufacturing, show promise in biomedical applications due to their lower modulus and biocompatibility, potentially reducing stress shielding in implants (Sing, 2022).
Molecular Biology
Understanding the regulation of carnitine palmitoyltransferase I (CPT-I) gene isoforms, CPT-I α and CPT-I β, in tissues like the heart and liver, is significant for metabolic studies and therapeutic applications (Cook et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Me-β-CPT involves the conversion of β-CPT to p-Me-β-CPT through a series of chemical reactions.", "Starting Materials": [ "β-CPT", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: β-CPT is reacted with methyl iodide and sodium hydride in dimethylformamide to form p-Me-β-CPT iodide.", "Step 2: The p-Me-β-CPT iodide is treated with a solution of sodium bicarbonate in water to form p-Me-β-CPT.", "Step 3: The p-Me-β-CPT is then purified by extraction with ethyl acetate and acidification with hydrochloric acid to obtain the final product." ] } | |
CAS番号 |
141807-59-2 |
分子式 |
C16H21NO2 |
分子量 |
273.38 |
純度 |
> 98% |
同義語 |
2-β-Carboxyl-3-β-(4-methylphenyl)tropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)
